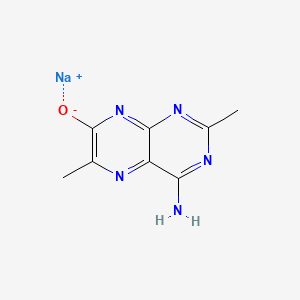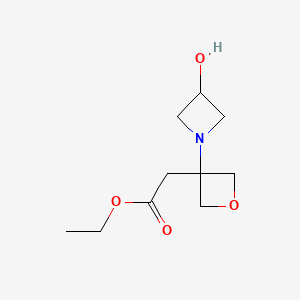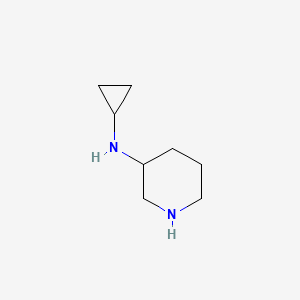
(S)-N-Boc-2-(2-hydroxyethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Hydroxyethyl)morpholine” is used as an organic chemical synthesis intermediate . It is a primary alcohol, a tertiary amino compound, and a member of morpholines .
Molecular Structure Analysis
The molecular formula of “4-(2-Hydroxyethyl)morpholine” is C6H13NO2 . Its molecular weight is 131.1729 .
Physical And Chemical Properties Analysis
Mécanisme D'action
Target of Action
(S)-N-Boc-2-(2-hydroxyethyl)morpholine belongs to the class of aminoalcohols . It is a versatile intermediate with a variety of applications, primarily serving as a building block for pharmaceuticals . .
Mode of Action
As an intermediate in pharmaceutical synthesis, it likely interacts with its targets to induce specific changes, but these interactions are dependent on the final pharmaceutical compound it is used to create .
Biochemical Pathways
For instance, N-(2-carboxymethyl)-morpholine, N-(2-hydroxyethyl)-morpholine, and N-(2-hydroxyethyl)-morpholine N-oxide can be biosynthesized from mycophenolate mofetil, catalyzed by the enzyme cocaine esterase .
Result of Action
It is used in the preparation of ester prodrugs of naproxen , suggesting that its effects would be related to the therapeutic actions of these drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-N-Boc-2-(2-hydroxyethyl)morpholine in lab experiments include its stability, solubility, and versatility. This compound is stable and easy to handle, making it ideal for various experiments. Additionally, this compound is soluble in aqueous solutions, which is crucial for experiments that require the use of water-based solvents. However, the limitations of using this compound include its challenging synthesis process and limited availability.
Orientations Futures
There are several future directions for the use of (S)-N-Boc-2-(2-hydroxyethyl)morpholine in scientific research. One possible direction is the synthesis of new bioactive molecules using this compound as a building block. Additionally, this compound could be used as a chiral auxiliary in the synthesis of new chiral compounds. Furthermore, the mechanism of action of this compound could be further investigated to gain a better understanding of its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of (S)-N-Boc-2-(2-hydroxyethyl)morpholine involves the reaction of (S)-2-amino-1-butanol with morpholine in the presence of a Boc-protecting group. This reaction is carried out in anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified using column chromatography to obtain the pure product.
Applications De Recherche Scientifique
(S)-N-Boc-2-(2-hydroxyethyl)morpholine has been extensively used in scientific research due to its unique properties. This compound has been used as a building block in the synthesis of various bioactive molecules, such as inhibitors of protein kinases and proteases. Additionally, this compound has been used as a chiral auxiliary in asymmetric synthesis, which is a crucial technique in the pharmaceutical industry.
Safety and Hazards
“4-(2-Hydroxyethyl)morpholine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and harmful if swallowed. It causes severe skin burns and eye damage. It may cause respiratory irritation. It is suspected of damaging fertility and the unborn child. It is toxic in contact with skin or if inhaled .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDVZUAUPOAVLM-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657765 |
Source


|
| Record name | tert-Butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257856-15-7 |
Source


|
| Record name | tert-Butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

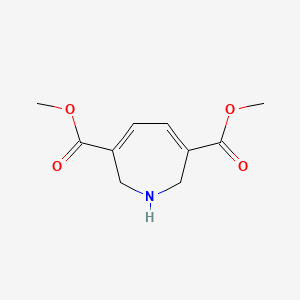
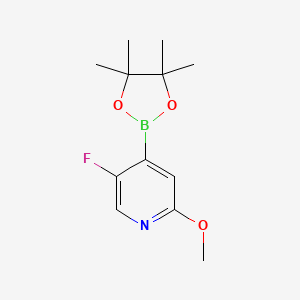
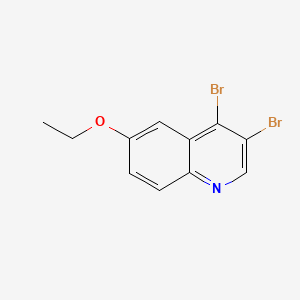
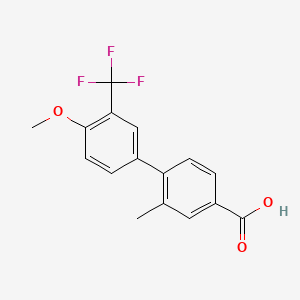
![6-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B571852.png)
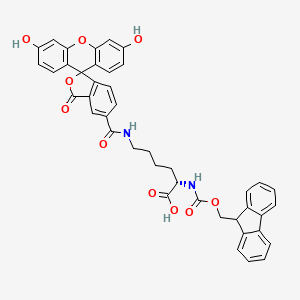
![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile](/img/structure/B571855.png)
![tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B571857.png)

